

# Homovanillonitrile: A Technical Guide to its Chemical Properties and Structure

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## Compound of Interest

Compound Name:	4-Hydroxy-3-methoxyphenylacetonitrile
Cat. No.:	B1293680

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## Introduction

Homovanillonitrile, systematically known as (4-hydroxy-3-methoxyphenyl)acetonitrile, is a nitrile derivative of homovanillic acid. Its structure is characterized by a benzene ring substituted with a hydroxyl, a methoxy, and a cyanomethyl group. This compound serves as a valuable intermediate in organic synthesis and is of interest for its potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of homovanillonitrile, presenting data in a structured format for ease of reference and use in a research setting.

## Chemical Structure and Identification

The chemical structure of homovanillonitrile is foundational to understanding its properties and reactivity.

Identifier	Value
IUPAC Name	2-(4-hydroxy-3-methoxyphenyl)acetonitrile
Synonyms	Homovanillonitrile, 4-Hydroxy-3-methoxybenzeneacetonitrile
CAS Number	4468-59-1 <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>2</sub> <a href="#">[1]</a> <a href="#">[3]</a>
SMILES	COc1cc(CC#N)ccc1O <a href="#">[4]</a>
InChI	1S/C9H9NO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4H2,1H3 <a href="#">[4]</a>

## Physicochemical Properties

A summary of the key physicochemical properties of homovanillonitrile is provided below, offering a snapshot of its physical state and behavior.

Property	Value	Source
Molecular Weight	163.17 g/mol	<a href="#">[2]</a>
Appearance	Off-white powder	<a href="#">[5]</a>
Melting Point	56-57 °C	<a href="#">[4]</a>
Boiling Point	135-145 °C at 2 mmHg	<a href="#">[4]</a>
Solubility	Information not available	
pKa	9.69 ± 0.18 (Predicted)	<a href="#">[6]</a>

## Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of homovanillonitrile. Below are the available <sup>1</sup>H and <sup>13</sup>C NMR data, along with predicted infrared and mass spectrometry characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): The following proton NMR data was reported in the literature as part of a synthesis procedure.[3]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
6.81-6.90	m	3H	Aromatic H (H-2, H-5, H-6)
5.73	br s	1H	-OH
3.90	s	3H	-OCH <sub>3</sub>
3.68	s	2H	-CH <sub>2</sub> CN

<sup>13</sup>C NMR (CDCl<sub>3</sub>):

Chemical Shift ( $\delta$ ) ppm	Assignment
146.5	C-4 (C-OH)
145.5	C-3 (C-OCH <sub>3</sub> )
122.5	C-1
121.5	C-6
117.9	-C≡N
114.6	C-5
111.5	C-2
55.9	-OCH <sub>3</sub>
22.8	-CH <sub>2</sub> CN

## Infrared (IR) Spectroscopy (Predicted)

Based on the functional groups present in homovanillonitrile, the following characteristic IR absorption bands are expected:

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration
3500-3200 (broad)	O-H	Stretching
~3050	C-H (aromatic)	Stretching
~2950, ~2850	C-H (aliphatic)	Stretching
~2250	C≡N	Stretching
~1600, ~1500	C=C (aromatic)	Stretching
~1275	C-O (aryl ether)	Stretching

## Mass Spectrometry (MS) (Predicted)

In an electron ionization mass spectrum, the molecular ion peak (M<sup>+</sup>) for homovanillonitrile would be observed at m/z = 163. Key fragmentation patterns would likely involve:

- Loss of HCN (m/z 27): A common fragmentation for nitriles.
- Benzylic cleavage: Cleavage of the bond between the aromatic ring and the cyanomethyl group, leading to a stable benzylic cation.
- Loss of a methyl group (m/z 15): From the methoxy substituent.

## Experimental Protocols

### Synthesis of Homovanillonitrile from Vanillyl Alcohol

A reported synthesis of homovanillonitrile involves the conversion of vanillyl alcohol to the corresponding nitrile.<sup>[3]</sup>

Materials:

- Vanillyl alcohol
- Sodium cyanide (NaCN)

- N,N-Dimethylformamide (DMF)
- Sodium hydroxide (NaOH)
- Acetic acid
- Chloroform
- Magnesium sulfate (MgSO<sub>4</sub>)

**Procedure:**

- Dissolve vanillyl alcohol (1 equivalent) in DMF.
- Add sodium cyanide (1.17 equivalents) to the solution.
- Heat the reaction mixture to 120 °C and stir for 24 hours under a nitrogen atmosphere.
- Cool the solution to room temperature and cautiously add water.
- Basify the mixture to pH 10 with solid NaOH.
- Remove the DMF by distillation.
- Add water and acetic acid to achieve a neutral pH (~7).
- Extract the aqueous mixture with chloroform (5 times).
- Combine the organic extracts and wash with water (5 times).
- Dry the organic layer over MgSO<sub>4</sub>.
- Remove the solvent under reduced pressure to yield the crude product.

The reported yield for this procedure is 68%.[\[3\]](#)

## Visualizations

The following diagram illustrates the workflow for the synthesis of homovanillonitrile from vanillyl alcohol.



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Caption: Workflow for the synthesis of Homovanillonitrile.

As no specific signaling pathways involving homovanillonitrile have been prominently reported in the literature, a diagrammatic representation of a biological pathway is not included. The provided synthesis workflow serves as a key experimental visualization.

## Conclusion

This technical guide consolidates the available chemical and structural information for homovanillonitrile. The provided data tables and experimental protocol offer a valuable resource for researchers engaged in the synthesis, characterization, and potential application of this compound. Further investigation into its biological activity and spectroscopic properties will undoubtedly contribute to a more comprehensive understanding of this molecule.

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